molecular formula C27H21NO B14121491 9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole

9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole

Cat. No.: B14121491
M. Wt: 375.5 g/mol
InChI Key: DTHWQUNYXAPAAH-UHFFFAOYSA-N
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Description

9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a benzoylphenyl group attached to the nitrogen atom of the carbazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole is unique due to the presence of both the benzoylphenyl and dimethyl groups, which confer distinct electronic and steric properties. This combination enhances its suitability for specific applications in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

[4-(3,6-dimethylcarbazol-9-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C27H21NO/c1-18-8-14-25-23(16-18)24-17-19(2)9-15-26(24)28(25)22-12-10-21(11-13-22)27(29)20-6-4-3-5-7-20/h3-17H,1-2H3

InChI Key

DTHWQUNYXAPAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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